

4-Chloro-6-piperidin-1-ylpyrimidine physical characteristics

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Compound of Interest

Compound Name: 4-Chloro-6-piperidin-1-ylpyrimidine

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Technical Guide: 4-Chloro-6-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4-Chloro-6-piperidin-1-ylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related compounds and analogous synthetic procedures to provide a foundational resource for researchers.

Core Physical and Chemical Characteristics

4-Chloro-6-piperidin-1-ylpyrimidine is a monosubstituted chloropyrimidine derivative. While specific experimental values for properties such as melting and boiling points are not readily available in published literature, its fundamental properties have been identified.

Property	Value	Source
CAS Number	1722-14-1	[1] [2]
Molecular Formula	C ₉ H ₁₂ ClN ₃	[1] [2]
Molecular Weight	197.67 g/mol	[1]
Physical Form	Solid	[1]
Purity	~95-96% (as commercially available)	[1] [3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **4-Chloro-6-piperidin-1-ylpyrimidine** is not currently available in the public domain. However, spectral information for key precursors, such as 4,6-dichloropyrimidine, can be useful for characterization during synthesis.

Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine

A definitive, published experimental protocol specifically for the synthesis of **4-Chloro-6-piperidin-1-ylpyrimidine** is not available. However, based on established methods for the synthesis of related aminopyrimidines, a plausible synthetic route involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with piperidine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for regioselective monosubstitution under controlled conditions.

Experimental Protocol: Inferred Synthesis

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[\[4\]](#)

Objective: To synthesize **4-Chloro-6-piperidin-1-ylpyrimidine** from 4,6-dichloropyrimidine and piperidine.

Materials:

- 4,6-Dichloropyrimidine
- Piperidine
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Brine

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in DMF.
- **Addition of Reagents:** Add potassium carbonate (3 equivalents) to the solution, followed by the slow addition of piperidine (1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).

- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure **4-Chloro-6-piperidin-1-ylpyrimidine**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Synthesis Workflow

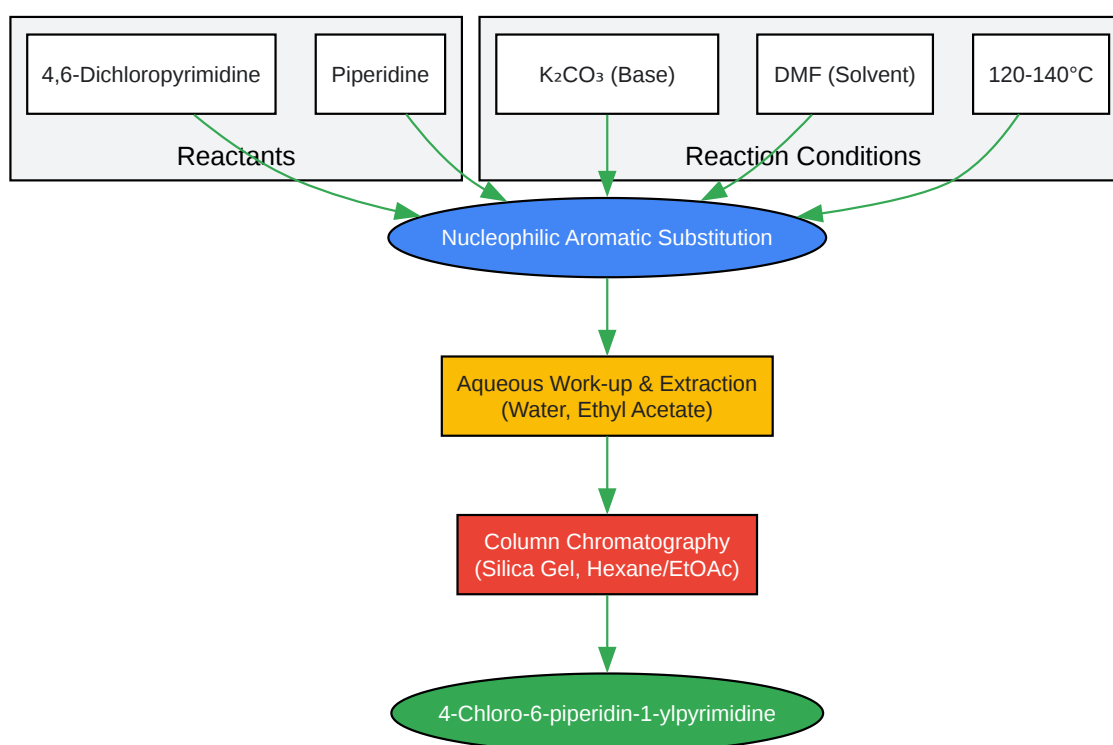


Figure 1: Inferred Synthesis Workflow for 4-Chloro-6-piperidin-1-ylpyrimidine

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Caption: Inferred Synthesis Workflow for **4-Chloro-6-piperidin-1-ylpyrimidine**.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of **4-Chloro-6-piperidin-1-ylpyrimidine** in any signaling pathways. However, the pyrimidine and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds.

- **Pyrimidine Derivatives:** The pyrimidine nucleus is a core component of nucleobases and is found in numerous compounds with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.^[5]
- **Piperidine Derivatives:** The piperidine ring is a prevalent scaffold in medicinal chemistry, present in drugs targeting the central nervous system and exhibiting activities such as anticancer and antimicrobial effects.^{[6][7][8][9]}

Given its structure, **4-Chloro-6-piperidin-1-ylpyrimidine** may serve as a valuable intermediate for the synthesis of more complex molecules for biological screening. The presence of a reactive chlorine atom allows for further functionalization, enabling the creation of libraries of compounds for drug discovery programs. Researchers may explore its potential as a building block for developing novel therapeutic agents.

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